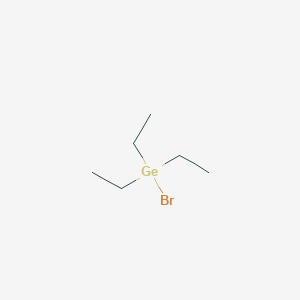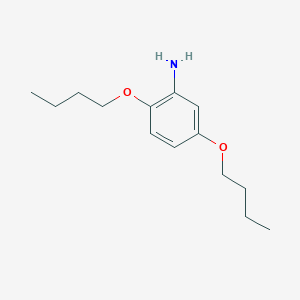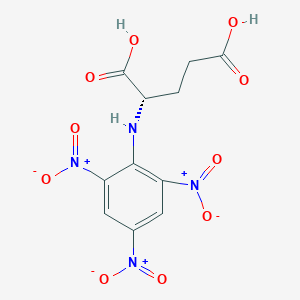
2,2,4,4-Tetramethylpentane
Overview
Description
2,2,4,4-Tetramethylpentane: is an organic compound with the molecular formula C9H20 di-tert-butylmethane . This compound is a colorless liquid at room temperature and is known for its high octane number, making it a valuable component in high-performance fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2,4,4-tetramethylpentane involves several steps. One common method includes the reaction of dimethylzinc with di-isobutylene hydrochloride in dry benzene. The reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of isobutylene . This process involves the use of a metal catalyst, such as platinum or palladium, under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylpentane primarily undergoes substitution reactions . For example, it can undergo free radical chlorination , resulting in the formation of various chlorinated isomers .
Common Reagents and Conditions:
Free Radical Chlorination: This reaction typically requires and to initiate the formation of free radicals.
Oxidation: Although less common, oxidation reactions can be carried out using strong oxidizing agents like .
Major Products:
Scientific Research Applications
2,2,4,4-Tetramethylpentane has several applications in scientific research and industry:
Fuel Additive: Due to its high octane number, it is used as an additive in high-performance fuels to improve combustion efficiency.
Solvent: It serves as a non-polar solvent in various chemical reactions and processes.
Calibration Standard: In analytical chemistry, it is used as a calibration standard for gas chromatography due to its well-defined properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-tetramethylpentane in chemical reactions involves the formation of free radicals under specific conditions, such as exposure to ultraviolet light. These free radicals can then participate in substitution reactions, leading to the formation of various products .
Comparison with Similar Compounds
- 2,2,3,4-Tetramethylpentane
- 2,2,4-Trimethylpentane
- 2,2-Dimethylpentane
Comparison: 2,2,4,4-Tetramethylpentane is unique due to its highly branched structure, which contributes to its high octane number and stability. Compared to other similar compounds, it has a higher resistance to knocking in internal combustion engines, making it a preferred choice for high-performance fuel applications .
Properties
IUPAC Name |
2,2,4,4-tetramethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMULFRCHLJNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147870 | |
| Record name | Pentane, 2,2,4,4-tetramethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,4,4-Tetramethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
20.0 [mmHg] | |
| Record name | 2,2,4,4-Tetramethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1070-87-7 | |
| Record name | Di-tert-Butylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-Butylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 2,2,4,4-tetramethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JS6EAL3EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,4,4-tetramethylpentane?
A1: The molecular formula of this compound is C9H20, and its molecular weight is 128.25 g/mol. [] (https://www.semanticscholar.org/paper/060873bfb0ae14e32d4af8b167de1e888dc0d798)
Q2: What is the structure of this compound?
A2: this compound is a branched alkane with the following structure:
Q3: How does the structure of this compound influence its physical properties?
A3: The highly branched structure of this compound leads to weak intermolecular forces. This results in a low boiling point [] (https://www.semanticscholar.org/paper/170787b515f1376c2317d58f6c95d5e3c6e5513c) and a relatively high melting point compared to other isomers of nonane. [] (https://www.semanticscholar.org/paper/4b69033c79c5de059b6a1168eb00bbbae7e25336)
Q4: How does this compound react in the presence of deuterium over supported metal catalysts?
A4: The reaction of this compound with deuterium over supported metal catalysts like iridium, rhodium, palladium, and platinum results in exchange reactions. Four main processes have been identified: stepwise exchange, methyl-group exchange, and multiple exchanges involving αγ-diadsorbed or αδ-diadsorbed intermediates. The specific catalyst used influences which pathway is favored. [, ] (https://www.semanticscholar.org/paper/11746c7758df9db327ee437d6c3fd531751815e9, https://www.semanticscholar.org/paper/89c1789e178273baeecbd522694d94c9237a5278)
Q5: Can this compound undergo cyclisation reactions?
A5: Yes, this compound can undergo both selective and non-selective cyclisation reactions on transition metal films like iridium, rhodium, palladium, and platinum. Deuterium tracer studies reveal that the selective cyclisation proceeds through a mechanism akin to reductive elimination in organometallic chemistry. [] (https://www.semanticscholar.org/paper/d3aaaab3faa0df9aa54d09421bb3702eed3f5217)
Q6: What happens when this compound is subjected to radiolysis?
A6: Radiolysis of this compound, using either X-rays or gamma rays, leads to the formation of various radiolysis products. The product distribution is dependent on factors like temperature and the type of radiation used. Gas chromatography is typically employed to analyze the resulting mixture. [] (https://www.semanticscholar.org/paper/5680043686490d2f4aa3e00b3f4b3635003a0c85)
Q7: Is this compound a suitable solvent for photoconductivity studies?
A8: Yes, this compound's non-polar nature and relatively high electron mobility make it a suitable solvent for studying the photoconductivity of various solutes. For example, researchers have investigated the photoconductivity of anthracene in this compound under high pressure. [] (https://www.semanticscholar.org/paper/236123777c8103f227792e159ac7dca5a80ad452)
Q8: How does pressure affect the energy of excess electrons in this compound?
A9: The energy of excess electrons in this compound, represented by the conduction band energy (V0), increases with increasing pressure. This effect is less pronounced in this compound compared to linear alkanes like n-pentane. This behavior can be explained by density fluctuation theory. [] (https://www.semanticscholar.org/paper/f47ffbce445bef653516fda64763b3a734955b55)
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)










![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)

